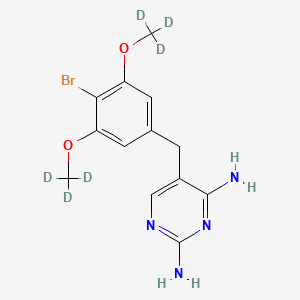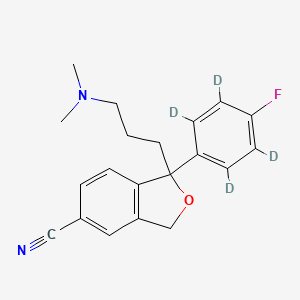
葡甲胺钆喷酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gadopentetate Monomeglumine is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI). It is used to assist imaging of blood vessels and of inflamed or diseased tissue where the blood vessels become "leaky" . It is also used as a contrasting or imaging agent in MRI .
Molecular Structure Analysis
The empirical formula for Gadopentetate Monomeglumine is C7H17NO5 · C14H20GdN3O10, and it has a molecular weight of 742.79 .Chemical Reactions Analysis
Gadopentetate Monomeglumine has been studied for its potential in creating fluorescent Carbon Quantum Dots (CQDs) for use as a bimodal molecular imaging probe .Physical And Chemical Properties Analysis
Gadopentetate Monomeglumine has a molecular weight of 742.79 .科学研究应用
Magnetic Resonance Imaging (MRI) Contrast Agent
Gadopentetate Monomeglumine is widely used as a contrast agent in MRI . It enhances the contrast between normal and abnormal tissues, making it easier for radiologists to detect anomalies. It’s particularly useful in brain and spine imaging, where it can help identify tumors, inflammation, or nerve damage .
Multimodal Imaging
Researchers have developed a new kind of biocompatible carbon quantum dot functionalized by gadolinium(III) chelates (named as Gd(III)/CQDs) through one-step pyrolysis of Gadopentetate Monomeglumine . These Gd(III)/CQDs show good magnetic resonance response and photoluminescence properties, presenting a great potential to be used as an MRI/Fluorescence Imaging (FI) contrast agent .
Pharmaceutical Reference Standard
Gadopentetate Monomeglumine is used as a reference standard in pharmaceutical applications . It helps determine the strength, quality, purity, and identity in various USP-NF monograph tests and assays .
Carbon Quantum Dots (CQDs) Synthesis
Gadopentetate Monomeglumine has been used as a carbon source and a gadolinium(III) source in the synthesis of Gd(III)/CQDs . These CQDs have diameters in the range of 2–3 nm and can be well dispersed in deionized water, phosphate-buffered saline buffer solution or culture medium to form a stable dispersion .
Bioimaging
Gadopentetate Monomeglumine has been used in the preparation of Gd 3±doped CDs (Gd 3±CQDs) as MR/FL bimodal probes . These probes can penetrate into cells and show green fluorescence (excitation at 488 nm), presenting a great potential to be used in bioimaging .
Cancer Therapy Research
The Gd 3±CQDs synthesized from Gadopentetate Monomeglumine have shown potential in cancer therapy research . Their low cytotoxicity and ability to penetrate into cells make them promising candidates for targeted drug delivery and therapy .
作用机制
Target of Action
Gadopentetate Monomeglumine, also known as Gadopentetic acid, is primarily used as a contrast agent in Magnetic Resonance Imaging (MRI). Its primary targets are the protons in the body’s tissues .
Mode of Action
The mode of action of Gadopentetate Monomeglumine is based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments . When placed in a magnetic field, Gadopentetate Monomeglumine shortens the T1 and T2 relaxation times in tissues where it accumulates . In the central nervous system (CNS), Gadopentetate Monomeglumine enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges .
Biochemical Pathways
Instead, it influences the magnetic properties of water protons in the body, thereby enhancing the contrast in MRI scans .
Pharmacokinetics
The pharmacokinetics of intravenously administered Gadopentetate Monomeglumine in normal subjects conforms to a two-compartment open model with mean distribution and elimination half-lives . Gadopentetate is exclusively eliminated in the urine with 83 ± 14% (mean ± SD) of the dose excreted within 6 hours and 91 ± 13% (mean ± SD) by 24 hours, post-injection .
Result of Action
The result of Gadopentetate Monomeglumine’s action is the enhancement of the contrast in MRI scans. This allows for better visualization of lesions with abnormal vascularity in the brain, spine, and associated tissues, as well as lesions with abnormal vascularity in the head, neck, and body .
安全和危害
Gadopentetate Monomeglumine can cause a life-threatening condition in people with advanced kidney disease. It should not be administered to patients with kidney disease or those on dialysis . It is also associated with a risk of developing nephrogenic systemic fibrosis (NSF) in patients with acute or chronic severe renal insufficiency .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Gadopentetate Monomeglumine involves the reaction of Gadolinium oxide with DTPA-anhydride in the presence of monomeglumine.", "Starting Materials": [ "Gadolinium oxide", "DTPA-anhydride", "Monomeglumine", "Deionized water", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Methanol" ], "Reaction": [ "Step 1: Dissolve Gadolinium oxide in deionized water to form a solution.", "Step 2: Add DTPA-anhydride to the solution and stir for 30 minutes.", "Step 3: Add monomeglumine to the solution and stir for 30 minutes.", "Step 4: Adjust the pH to 7.0 with sodium hydroxide.", "Step 5: Heat the solution to 80°C and maintain the temperature for 2 hours.", "Step 6: Cool the solution to room temperature and adjust the pH to 4.5 with hydrochloric acid.", "Step 7: Add ethanol to the solution and stir for 30 minutes.", "Step 8: Add methanol to the solution and stir for 30 minutes.", "Step 9: Filter the solution and wash the precipitate with deionized water.", "Step 10: Dry the precipitate at 60°C to obtain Gadopentetate Monomeglumine." ] } | |
CAS 编号 |
92923-57-4 |
产品名称 |
Gadopentetate Monomeglumine |
分子式 |
C21H40GdN4O15 |
分子量 |
745.814 |
IUPAC 名称 |
2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/t;4-,5+,6+,7+;/m.0./s1 |
InChI 键 |
JNUAARWESXPZKG-BMWGJIJESA-N |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Gd] |
同义词 |
N,N-Bis[2-[bis(carboxymethyl)amino]ethyl]glycinato(5-)]gadolinate(2-) Dihydrogen, compd. with 1-Deoxy-1-(methylamino)-D-glucitol; N,N-Bis[2-[bis(carboxymethyl)amino]ethyl]glycine Gadolinium Complex |
产品来源 |
United States |
Q & A
Q1: What makes gadopentetate monomeglumine suitable for creating multimodal imaging agents?
A1: Gadopentetate monomeglumine is a gadolinium-based contrast agent commonly used in magnetic resonance imaging (MRI). Its structure makes it a unique precursor for developing multimodal imaging agents because it serves as both a source of carbon and gadolinium (Gd3+) ions [, ]. This dual functionality allows for the one-step synthesis of carbon quantum dots (CQDs) doped with Gd3+ chelates.
Q2: What are the advantages of using these gadolinium-doped carbon quantum dots (Gd(III)/CQDs) as imaging agents?
A2: The Gd(III)/CQDs demonstrate potential as multimodal imaging agents due to their combined magnetic resonance and fluorescence properties [, ]. These nanoparticles exhibit a good magnetic resonance response, making them detectable by MRI. Simultaneously, they possess photoluminescence properties, allowing for fluorescence imaging (FI). This combined modality offers the potential for more comprehensive and sensitive diagnostic imaging.
Q3: Are there any challenges in utilizing gadopentetate monomeglumine for synthesizing these imaging agents?
A3: One challenge lies in optimizing the synthesis conditions to control the properties of the resulting Gd(III)/CQDs. Research indicates that pyrolysis temperature significantly influences the carbonization degree of the precursor, impacting the quantum yield and Gd3+ content of the final product []. For instance, temperatures exceeding 350°C during pyrolysis can negatively affect the desired properties of the Gd(III)/CQDs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate](/img/structure/B585823.png)




![6,8-Dimethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B585839.png)
